Lithium perchlorate

Übersicht

Beschreibung

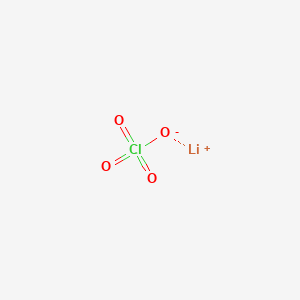

Lithium perchlorate is an inorganic compound with the chemical formula LiClO₄. This white or colorless crystalline salt is known for its high solubility in many solvents. It exists both in anhydrous form and as a trihydrate. This compound is noteworthy for its use in various applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

Neutralization Method: this compound can be synthesized by reacting lithium carbonate or lithium hydroxide monohydrate with perchloric acid or ammonium perchlorate in pure water. The solution is then evaporated and concentrated, followed by cooling and crystallization.

Double Decomposition Method: This method involves adding sodium perchlorate and lithium chloride into an aqueous solution, heating at 50°C to perform a double decomposition reaction. Sodium chloride by-products are removed by a low-temperature selective crystallization method.

Electrolytic Method: this compound can also be prepared by electrolyzing a lithium chlorate aqueous solution.

Industrial Production Methods: Industrial production of this compound typically involves the double decomposition method due to its efficiency in producing high-purity this compound.

Types of Reactions:

Oxidation: this compound acts as a strong oxidizer.

Cyanosilylation: Solid this compound is a mild and efficient Lewis acid for promoting cyanosilylation of carbonyl compounds under neutral conditions.

Common Reagents and Conditions:

Substitution and Cyanosilylation: These reactions typically involve organic solvents and mild conditions, leveraging the Lewis acidic properties of this compound.

Major Products:

Oxidation: Lithium chloride and oxygen.

Substitution and Cyanosilylation: Various organic compounds depending on the specific reactants used.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

1.1 Electrolytes in Batteries

Lithium perchlorate is widely used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and stability. It enhances the electrochemical performance of battery systems, particularly in preventing dendrite formation on lithium metal electrodes. Studies indicate that incorporating this compound into ether-based electrolytes can lead to dendritic-free lithium metal anodes, thereby extending the lifespan of batteries and improving safety .

1.2 Conductivity Studies

Research has shown that this compound doped with polymers like polyethylene oxide (PEO) results in improved ionic conductivity. The mobility of lithium ions in these electrolytes is crucial for battery performance. A study utilizing solid-state nuclear magnetic resonance (NMR) demonstrated that the conductivity of LiClO₄/PEO systems depends on the Li⁺ ion concentration and the morphology of the polymer matrix .

Table 1: Conductivity Data of this compound/Polyethylene Oxide Systems

| Molar Ratio (LiClO₄:PEO) | Ionic Conductivity (S/cm) | Phase Characteristics |

|---|---|---|

| 1:20 | 0.001 | Crystalline PEO |

| 1:12 | 0.005 | Amorphous PEO |

| 1:6 | 0.015 | Mixed Phase |

| 1:3 | 0.020 | Crystalline Complex |

Synthetic Chemistry

2.1 Catalytic Applications

This compound serves as a catalyst in various organic reactions, facilitating selective transformations in concentrated solutions. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways, particularly under mild conditions .

Case Study: Selective Transformation Using this compound

- Reaction Type: Aldol Condensation

- Solvent: Organic solvents (e.g., acetonitrile)

- Outcome: Enhanced yields and selectivity compared to traditional methods.

Wirkmechanismus

Lithium perchlorate exerts its effects primarily through its strong oxidizing properties. When heated, it decomposes to release oxygen, making it useful in applications requiring a high oxygen yield . In chemical reactions, its Lewis acidic properties facilitate various organic transformations by binding to Lewis basic sites on reactants, thereby accelerating reactions .

Vergleich Mit ähnlichen Verbindungen

- Lithium chloride

- Lithium hypochlorite

- Lithium chlorate

- Sodium perchlorate

- Potassium perchlorate

- Rubidium perchlorate

Comparison: Lithium perchlorate is unique among these compounds due to its high solubility in many solvents and its strong oxidizing properties. It has the highest oxygen-to-weight and oxygen-to-volume ratio of all practical perchlorate salts, making it more efficient for applications requiring oxygen release . Additionally, its use as a co-catalyst in organic reactions and as an electrolyte in lithium-ion batteries highlights its versatility compared to other similar compounds .

Biologische Aktivität

Lithium perchlorate (LiClO₄) is a chemical compound that has garnered attention for its biological activities, particularly in the fields of endocrinology and electrochemistry. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a lithium salt of perchloric acid, commonly used in various applications including as an electrolyte in batteries and in medicinal chemistry. Its biological activity primarily relates to its effects on thyroid function and its role in neuroprotection.

-

Thyroid Function Modulation :

- This compound has been shown to inhibit the sodium-iodide symporter (NIS), which is crucial for iodide uptake in the thyroid gland. This inhibition can lead to reduced thyroid hormone synthesis, making it useful in treating conditions such as hyperthyroidism.

- A study indicated that lithium therapy, combined with potassium perchlorate, normalized thyroid function within 3-4 weeks in patients resistant to thioamide treatment. The combination therapy led to a significant reduction in plasma thyroid hormone levels by approximately 38.8% .

-

Neuroprotective Effects :

- Research has suggested that lithium compounds can exert neuroprotective effects, potentially through the modulation of signaling pathways involved in neuronal survival and apoptosis. These effects are particularly relevant in the context of neurodegenerative diseases.

Hyperthyroidism Treatment

A clinical study involving 27 hyperthyroid patients demonstrated the efficacy of lithium carbonate and potassium perchlorate therapy. The results showed:

- Normalization of thyroid function in 8 out of 19 patients after treatment.

- Significant improvement in leukocyte counts among patients who experienced methimazole-induced leukopenia .

Electrochemical Applications

This compound is also studied for its electrochemical properties, particularly as a dopant in conductive polymers. A notable investigation highlighted its role in enhancing the electrical double-layer capacitance when doped with polypyrrole on titanium substrates. The study reported improved electronic conductivity and electroactivity due to stronger electrostatic interactions within the composite materials .

Toxicological Profile

While this compound has therapeutic applications, it is essential to consider its toxicological profile:

- High doses have been associated with adverse effects such as aplastic anemia and severe agranulocytosis, particularly when used for prolonged periods .

- The lethal dose (LD₅₀) for potassium perchlorate has been documented at approximately 3621 mg/kg/day in animal studies, indicating potential risks associated with excessive exposure .

Table 1: Summary of Clinical Findings on this compound Therapy

| Study Reference | Patient Population | Treatment Duration | Thyroid Function Normalization | Adverse Effects |

|---|---|---|---|---|

| 27 hyperthyroid patients | Mean 4.4 months | 8 out of 19 | Gastrointestinal (3), Psychological (3) |

| Material Type | Conductivity (S/cm) | Electroactivity (mA/cm²) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| LiClO₄/Ti | X | Y | Z |

| LiClO₄-PPy/Ti | A | B | C |

Note: Specific values for conductivity and electroactivity need to be filled from experimental data.

Eigenschaften

IUPAC Name |

lithium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCFAGZWMAWTNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiClO4, ClLiO4 | |

| Record name | lithium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13453-78-6 (trihydrate) | |

| Record name | Lithium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40872829 | |

| Record name | Lithium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless deliquescent solid; [Hawley] Colorless or white odorless solid; Hygroscopic; [CHEMINFO] White lumps; [MSDSonline] Crystallizes from solution as the trihydrate; Converts to the anhydrous form at 130-150 deg C; [Ullmann] | |

| Record name | Lithium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7791-03-9 | |

| Record name | Lithium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q86SE98C9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using lithium perchlorate in solid polymer electrolytes for lithium-ion batteries?

A1: this compound exhibits good solubility in various organic solvents, making it suitable for incorporation into polymer matrices like poly(ethylene oxide) (PEO) []. This solubility, coupled with its ability to dissociate into ions, facilitates ionic conductivity, a crucial property for battery electrolytes. Furthermore, studies have demonstrated that this compound can enhance the performance of chitosan-based membranes for lithium-ion battery applications by increasing ionic conductivity [, ].

Q2: How does this compound affect the thermal stability of polymer electrolyte membranes?

A2: Research indicates that incorporating this compound into cellulose acetate membranes can decrease their thermal stability []. This effect is attributed to the interaction between the lithium cation and the polymer chains, which may alter the degradation pathways of the membrane.

Q3: Can this compound be used in applications beyond battery technology?

A3: Yes, this compound finds applications as a chaotropic agent in molecular biology, particularly for DNA extraction []. Its chaotropic nature allows it to disrupt the hydrogen bonding network of water, influencing the solubility and stability of biomolecules like DNA.

Q4: How does this compound function as a catalyst in organic synthesis?

A4: this compound acts as a mild Lewis acid catalyst in various organic reactions []. Its ability to coordinate with oxygen-containing functional groups, such as carbonyls and epoxides, facilitates numerous transformations, including Diels-Alder reactions, aldol condensations, and epoxide ring-opening reactions [, , ].

Q5: What are the advantages of using this compound as a catalyst?

A5: this compound offers several advantages as a catalyst. It often promotes reactions under mild conditions, enhances reaction rates, and improves chemo-, regio-, and stereoselectivity compared to conventional methods [, , ]. Furthermore, this compound can enable solvent-free reaction conditions, aligning with green chemistry principles [, ].

Q6: Are there specific examples of this compound's catalytic efficacy in organic reactions?

A6: Research highlights several instances: - It catalyzes the chemoselective aldol condensation of silyl enol ethers with aldehydes in nitromethane []. - It facilitates the conversion of epoxides to carbonyl compounds with high chemo- and regioselectivity in diethyl ether []. - It mediates the conjugate addition of thiols and indoles to α,β-unsaturated carbonyl compounds under solvent-free conditions [].

Q7: How has computational chemistry been employed to understand this compound's behavior?

A7: Ab initio calculations have been instrumental in investigating the interactions between this compound, solvents like ethylene carbonate (EC) and propylene carbonate (PC), and their mixtures []. These studies provide insights into ion solvation, ion pair association, and the influence of solvent composition on ionic conductivity in battery electrolytes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.